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molecular formula C10H10Br2N2O2 B8617754 2,3-Dibromo-N-(phenylcarbamoyl)propanamide CAS No. 57322-87-9

2,3-Dibromo-N-(phenylcarbamoyl)propanamide

Cat. No. B8617754
M. Wt: 350.01 g/mol
InChI Key: FBKZXYLUVQSBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036850

Procedure details

20.0 g of the N-phenyl-N'-(2,3-dibromopropionyl)-urea prepared in accordance with Example 1(b) are suspended in 200 ml of tert.-butanol, 23 g of potassium tert.-butylate (90%) are introduced into the resulting suspension and the mixture is heated under reflux for 1 hour. The solvent is then distilled off under normal pressure and the residue is heated in vacuo for 20 minutes to 120° C. The white crystalline powder obtained is dissolved in 400 ml of water at 60° C. and the solution is filtered and adjusted to pH 1 with dilute hydrochloric acid. The precipitated imidazolidine derivative is filtered off, washed and dried. Yield: 9.0g m.p: 168° - 170° C. (from methanol)
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([NH:10][C:11](=[O:16])[CH:12](Br)[CH2:13]Br)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(C)(C)C.O>[C:1]1([N:7]2[C:12](=[CH2:13])[C:11](=[O:16])[NH:10][C:8]2=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)NC(C(CBr)Br)=O
Step Two
Name
potassium tert.-butylate
Quantity
23 g
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off under normal pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue is heated in vacuo for 20 minutes to 120° C
CUSTOM
Type
CUSTOM
Details
The white crystalline powder obtained
FILTRATION
Type
FILTRATION
Details
the solution is filtered
FILTRATION
Type
FILTRATION
Details
The precipitated imidazolidine derivative is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1C(NC(C1=C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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